molecular formula C11H16N2O B13014781 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one

Cat. No.: B13014781
M. Wt: 192.26 g/mol
InChI Key: HRUMRUDFUHETJG-UHFFFAOYSA-N
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Description

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethyl(methyl)amino group at the 6-position and a propan-1-one group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl(methyl)amine under basic conditions, followed by the addition of propan-1-one. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through distillation and crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials, 3-pyridinecarboxaldehyde and ethyl(methyl)amine, are reacted in a reactor under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(6-(Ethyl(methyl)amino)pyridin-3-yl)propan-1-one is a synthetic organic compound belonging to the pyridine derivative class. Its unique chemical structure, characterized by an ethyl(methyl)amino group attached to a methylpyridine ring and a propan-1-one moiety, suggests significant potential for various biological activities. This article aims to provide an in-depth analysis of its biological activity, including therapeutic potential, mechanisms of action, and relevant case studies.

The following table summarizes the key chemical properties of this compound:

PropertyValue
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
IUPAC Name1-[6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]propan-1-one
InChI KeyXTOIXLSOAYOMSB-UHFFFAOYSA-N
Canonical SMILESCCC(=O)C1=CN=C(C(=C1)C)N(C)CC

Biological Activity Overview

Research indicates that compounds within the pyridine class exhibit diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound under consideration has been studied for its potential therapeutic applications across various fields.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Identifying these targets is crucial for understanding its therapeutic potential.

Anticancer Activity

A study investigated the anticancer properties of pyridine derivatives, including this compound. The findings showed that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate effective inhibition of cell growth.

Table: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa8.8 ± 0.53
MCF-79.0 ± 0.16

These values demonstrate that this compound has a potent effect on cancer cells, comparable to established chemotherapeutic agents.

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of this compound. It was found to possess selective activity against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Table: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli32
S. aureus16

These results indicate that the compound could serve as a basis for further drug development targeting bacterial infections.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-[6-[ethyl(methyl)amino]pyridin-3-yl]propan-1-one

InChI

InChI=1S/C11H16N2O/c1-4-10(14)9-6-7-11(12-8-9)13(3)5-2/h6-8H,4-5H2,1-3H3

InChI Key

HRUMRUDFUHETJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N(C)CC

Origin of Product

United States

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